Cas no 88338-63-0 (1H-Purine-2,6-dione,3,7-dihydro-1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-)
![1H-Purine-2,6-dione,3,7-dihydro-1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]- structure](https://it.kuujia.com/scimg/cas/88338-63-0x500.png)
88338-63-0 structure
Nome del prodotto:1H-Purine-2,6-dione,3,7-dihydro-1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-
1H-Purine-2,6-dione,3,7-dihydro-1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Purine-2,6-dione,3,7-dihydro-1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-
- 1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]purine-2,6-dione
- 3,7-Dihydro-1,3-dimethyl-7-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H- purine-2,6-dione
- Chinoin 170
- 7-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)theophylline
- Chinoin-170
- 1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-
- AKOS033498178
- DTXSID90236972
- 3,7-Dihydro-1,3-dimethyl-7-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-purine-2,6-dione
- 3-((1,3-Dimethylxanthin-7-yl)methyl)-5-methyl-1,2,4-oxadiazole
- 3-(theophyllin-7-ylmethyl)-5-methyl-1,2,4-oxadiazole
- CHEMBL4303231
- Z164701248
- YDA5V2F8HR
- EN300-6492971
- SCHEMBL6438430
- 3,7-dihydro-1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1h-purine-2,6-dione
- 7-[(5-methyl-1,2,4-oxadiazol-3-yl)-methyl]-theophylline
- 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-
- CH-170
- JBXSBZBZASARMY-UHFFFAOYSA-N
- 88338-63-0
-
- Inchi: InChI=1S/C11H12N6O3/c1-6-13-7(14-20-6)4-17-5-12-9-8(17)10(18)16(3)11(19)15(9)2/h5H,4H2,1-3H3
- Chiave InChI: JBXSBZBZASARMY-UHFFFAOYSA-N
- Sorrisi: CC1=NC(=NO1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C
Proprietà calcolate
- Massa esatta: 276.09700
- Massa monoisotopica: 276.097
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 20
- Conta legami ruotabili: 2
- Complessità: 432
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: _0.2
- Superficie polare topologica: 97.4Ų
Proprietà sperimentali
- Densità: 1.3133 (rough estimate)
- Punto di ebollizione: 419.16°C (rough estimate)
- Punto di infiammabilità: 288.6°C
- Indice di rifrazione: 1.7000 (estimate)
- PSA: 100.74000
- LogP: -0.82660
1H-Purine-2,6-dione,3,7-dihydro-1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6492971-0.05g |
1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
88338-63-0 | 0.05g |
$148.0 | 2023-05-25 |
1H-Purine-2,6-dione,3,7-dihydro-1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]- Letteratura correlata
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
3. Book reviews
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
88338-63-0 (1H-Purine-2,6-dione,3,7-dihydro-1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-) Prodotti correlati
- 2227759-08-0((1R)-3-amino-1-(5-methylpyridin-2-yl)propan-1-ol)
- 1956322-26-1(1-Aminoazepan-2-one hydrochloride)
- 1806912-83-3(Methyl 2-bromo-6-(difluoromethyl)-3-methoxypyridine-5-acetate)
- 2228609-90-1(tert-butyl N-1-(3-fluoro-4-nitrophenyl)-2-oxoethyl-N-methylcarbamate)
- 925889-77-6(TERT-BUTYL 2-(AMINOMETHYL)-3-(4-(TRIFLUOROMETHYL)PHENYL)PROPANOATE)
- 1021222-19-4(4-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)butanoic acid)
- 221470-64-0(1-(4-chlorophenyl)-4-({imidazo1,2-apyrimidin-3-yl}methyl)piperazine)
- 2172031-87-5(1-(1-cyclopropylethyl)-5-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde)
- 602262-05-5(3,4-dimethylphenyl isocyanide)
- 132122-28-2(4-formyl-1-methyl-1H-pyrrole-2-carboxylic acid)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
